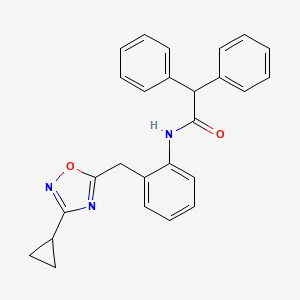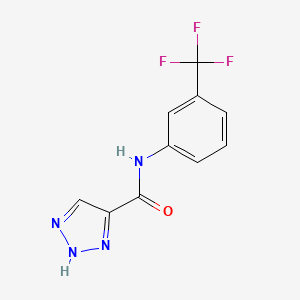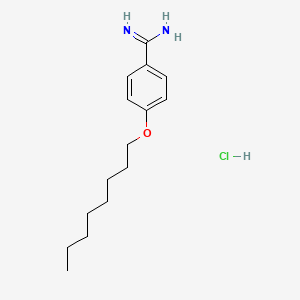![molecular formula C22H21N3O5S B2856035 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451466-56-1](/img/no-structure.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Modifications
The synthesis and chemical modifications of related quinazoline derivatives have been extensively explored. For example, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thioxo counterparts have been synthesized through reactions involving methyl anthranilate and aryl-oxadiazolines, highlighting the diversity of synthetic routes available for quinazoline derivatives (Chau, Saegusa, & Iwakura, 1982). Such methodologies enable the introduction of various functional groups, offering a pathway to modify the compound for enhanced properties or specific applications.
Biological Activities
Quinazoline derivatives have been evaluated for a range of biological activities. For instance, novel benzodifuranyl derivatives derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, indicating the potential of quinazoline derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that the compound , with its complex structure, could be explored for similar pharmacological properties.
Antimicrobial and Antitubercular Activities
Quinazolinone analogs have also shown promise in antimicrobial and antitubercular activities. A study on 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs revealed good yields and significant activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (Rao & Subramaniam, 2015). This demonstrates the potential of quinazoline derivatives, including the compound of interest, in addressing infectious diseases.
Antioxidant Activities
The antioxidant potential of quinazoline derivatives has been investigated, with compounds showing significant activity in this regard (Salem, Farhat, Errayes, & Madkour, 2015). This property is crucial for mitigating oxidative stress-related conditions and could be a valuable aspect of research for the compound .
properties
CAS RN |
451466-56-1 |
|---|---|
Molecular Formula |
C22H21N3O5S |
Molecular Weight |
439.49 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H21N3O5S/c26-20(23-10-15-2-1-7-28-15)14-4-5-16-17(9-14)24-22(31)25(21(16)27)11-13-3-6-18-19(8-13)30-12-29-18/h3-6,8-9,15H,1-2,7,10-12H2,(H,23,26)(H,24,31) |
InChI Key |
PMKXKTCDXITRPC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)
![1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2855956.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2855960.png)
![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2855963.png)
![4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid](/img/structure/B2855965.png)



![4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide](/img/structure/B2855971.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate](/img/structure/B2855974.png)
